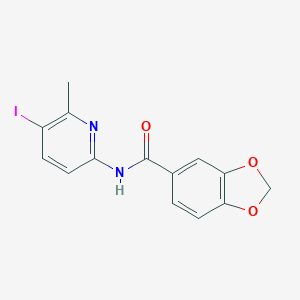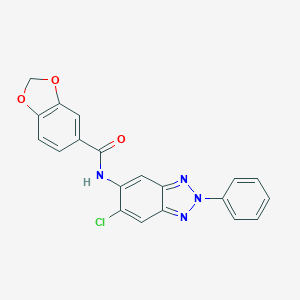![molecular formula C20H18N2O3 B244666 N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244666.png)
N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide, commonly known as DMBAF, is a chemical compound used in scientific research for its ability to inhibit the activity of certain enzymes. It is a furan derivative of a benzamide and has a molecular weight of 337.4 g/mol. DMBAF is often used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and their effects on the body.
作用機序
DMBAF works by binding to the active site of enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents it from carrying out its normal function. The exact mechanism of action of DMBAF varies depending on the enzyme being studied, but it generally involves the disruption of key interactions between the enzyme and its substrate.
Biochemical and Physiological Effects
DMBAF has been shown to have a number of biochemical and physiological effects, depending on the enzyme being studied. For example, it has been shown to inhibit the activity of proteases, which are involved in protein degradation and turnover. This can lead to an accumulation of proteins in cells, which can have a number of downstream effects. DMBAF has also been shown to inhibit the activity of kinases, which are involved in cell signaling and regulation. This can lead to alterations in cell behavior and function.
実験室実験の利点と制限
One advantage of using DMBAF in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the specific role of these enzymes in various physiological processes. Additionally, DMBAF is relatively easy to synthesize and can be obtained in relatively large quantities.
One limitation of using DMBAF in lab experiments is its potential toxicity. While it is generally considered safe at low concentrations, high concentrations can lead to cell death and other adverse effects. Additionally, DMBAF may not be effective at inhibiting all enzymes, which can limit its usefulness in certain studies.
将来の方向性
There are a number of potential future directions for research involving DMBAF. One area of interest is the development of new inhibitors based on the structure of DMBAF. This could lead to the discovery of more potent and selective inhibitors for a variety of enzymes. Additionally, DMBAF could be used in combination with other inhibitors to investigate the role of multiple enzymes in various physiological processes. Finally, DMBAF could be used in studies to investigate the potential therapeutic applications of enzyme inhibitors in various diseases and conditions.
合成法
DMBAF can be synthesized through a multistep process starting from 2,4-dimethylbenzoic acid and 4-aminophenol. The first step involves the conversion of 2,4-dimethylbenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-aminophenol to form the amide intermediate. The amide intermediate is then cyclized using acetic anhydride and sulfuric acid to form the furan ring, resulting in the final product, DMBAF.
科学的研究の応用
DMBAF has been used in various scientific studies to investigate the mechanism of action of enzymes such as proteases and kinases. It has been shown to inhibit the activity of proteases such as chymotrypsin and trypsin, as well as kinases such as protein kinase A and protein kinase C. DMBAF has also been used in studies to investigate the role of these enzymes in various physiological processes such as cell signaling and protein degradation.
特性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-[4-[(2,4-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-13-5-10-17(14(2)12-13)19(23)21-15-6-8-16(9-7-15)22-20(24)18-4-3-11-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
WZEFRFRPNZIUDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)